
A-D-Xylopyranosyl azide
Vue d'ensemble
Description
A-D-Xylopyranosyl azide is a chemical compound composed of an azide group attached to the xylopyranose moiety. The xylopyranose motif is widely distributed in the plant kingdom, primarily as a constituent of hemicelluloses. In contrast, D-xylose, the monosaccharide unit of xylopyranose, is relatively uncommon in mammalian cells and is mainly found in the structures of proteoglycans .
Synthesis Analysis
The preparation of A-D-Xylopyranosyl azide involves various synthetic routes. These can be categorized based on the nature of the glycosidic linkage and the aglycone moiety. Both chemical and enzymatic pathways have been explored for the synthesis of β-xylopyranosides, including A-D-Xylopyranosyl azide .
Molecular Structure Analysis
The molecular structure of A-D-Xylopyranosyl azide consists of a xylopyranose ring with an azide group attached to one of the hydroxyl groups. The azide functional group (-N₃) is composed of three nitrogen atoms. The xylopyranose ring itself is a six-membered pyranose ring with a specific arrangement of hydroxyl groups and a glycosidic linkage .
Chemical Reactions Analysis
A-D-Xylopyranosyl azide can participate in various chemical reactions. For instance, it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-reactive triple bond-containing hydrophobic agents. These reactions enable the functionalization of the xylopyranose scaffold with diverse moieties for specific applications .
Applications De Recherche Scientifique
Xyloglucan Degradation
A-D-Xylopyranosyl azide is used in the degradation of xyloglucans, a major plant hemicellulosic polysaccharide . An extracellular α-xylosidase, named AxyB, has been identified and characterized in Aspergillus oryzae. AxyB belongs to the glycoside hydrolase family 31 and releases D-xylose from isoprimeverose (α-D-xylopyranosyl-(1 → 6)-D-glucopyranose) and xyloglucan oligosaccharides .
Biofuel Production
The hydrolytic products of xylan, such as β-D-xylopyranosyl residues, can be converted into combustible liquids like ethanol . This process involves the delignification of hemicellulose material rich in xylan, followed by hydrolysis by xylanases and hemicellulases, to produce sugars .
Solvent Production
In addition to biofuel, the hydrolytic products of xylan can also be converted into solvents . This application is similar to biofuel production, involving the delignification of hemicellulose material and hydrolysis by xylanases and hemicellulases .
Low-Calorie Sweetener Production
The hydrolytic products of xylan, such as β-D-xylopyranosyl residues, can be used to produce artificial low-calorie sweeteners . This process also involves the delignification of hemicellulose material rich in xylan, followed by hydrolysis by xylanases and hemicellulases .
Xylanase Activity Research
A-D-Xylopyranosyl azide is used in research related to xylanase activity . These enzymes are classified based on their relative affinity for the xylooligosaccharides into distinct entities such as xylobiases and exo-1,4-β-xylanases .
Glycoside Hydrolase Family Research
A-D-Xylopyranosyl azide is used in research related to the glycoside hydrolase family . An extracellular α-xylosidase, named AxyB, which belongs to the glycoside hydrolase family 31, releases D-xylose from isoprimeverose and xyloglucan oligosaccharides .
Mécanisme D'action
Target of Action
A-D-Xylopyranosyl azide (XylAz) is a compound consisting of a xylose sugar derivative and an azide functional group. It primarily targets enzymes involved in the degradation of plant cell wall polysaccharides, specifically those involved in the hydrolysis of α-L-arabinosyl linkages . These enzymes, known as α-L-arabinofuranosidases (α-L-ABFs), play a crucial role in the degradation of arabinoxylan and arabinan .
Mode of Action
The interaction of A-D-Xylopyranosyl azide with its targets results in the cleavage of arabinose decorations located at arabinoxylan chain extremities . This action is facilitated by the azide functional group present in the compound. The compound can convert the double arabinose decorations present on arabinoxylan into single O2- or O3-linked decorations . This enzyme acts in synergy with GH62-1234 (RcAbf62A m2,3), a GH62 α-L-ABF which hydrolyzes α-(1→3) or α-(1→2)-arabinosyl linkages present on polysaccharides and arabinoxylooligosaccharides monodecorated .
Biochemical Pathways
The action of A-D-Xylopyranosyl azide affects the biochemical pathways involved in the degradation of plant cell wall polysaccharides. Specifically, it impacts the degradation of arabinoxylan and arabinan, key components of hemicelluloses . The compound’s action results in the removal of all the decorations present in the backbone of arabinoxylan and arabinan .
Result of Action
The action of A-D-Xylopyranosyl azide results in significant molecular and cellular effects. It facilitates the degradation of plant cell wall polysaccharides by removing arabinose decorations from arabinoxylan and arabinan . This action enhances the efficiency of enzymes involved in the degradation of these polysaccharides .
Propriétés
IUPAC Name |
2-azidooxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWBURHISBVZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)N=[N+]=[N-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
A-D-Xylopyranosyl azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



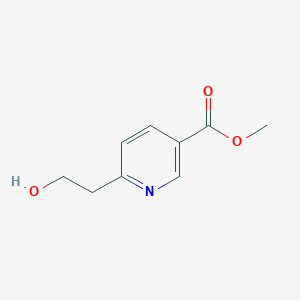
![2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine](/img/structure/B3039221.png)
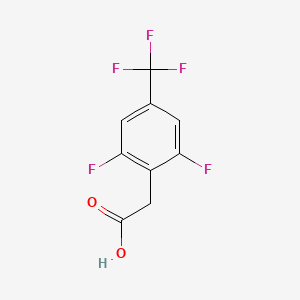
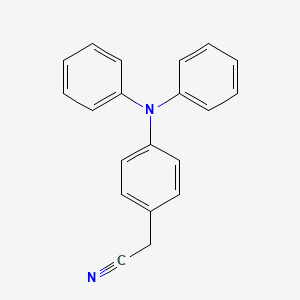
![2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine](/img/structure/B3039224.png)

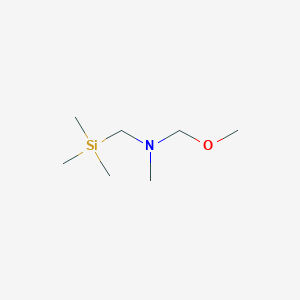


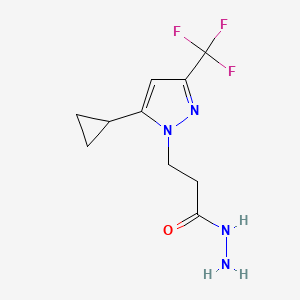
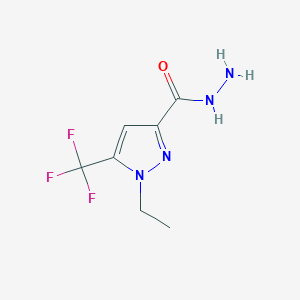


![2-[3,5-Dimethyl-1-(4-methylphenyl)sulfonylpyrazol-4-yl]ethanamine](/img/structure/B3039242.png)